3-(3-Chloro-2,2-dimethylpropyl)thiophene
Description
3-(3-Chloro-2,2-dimethylpropyl)thiophene is a thiophene derivative featuring a chloroalkyl substituent at the 3-position of the aromatic ring. Thiophene, a sulfur-containing heterocycle, is widely studied for its electronic properties, making derivatives like this compound relevant in materials science and organic synthesis. The 3-chloro-2,2-dimethylpropyl group introduces steric bulk and a reactive chlorine atom, which can influence both physical properties (e.g., solubility, boiling point) and chemical reactivity (e.g., electrophilic substitution or nucleophilic displacement).
Properties
Molecular Formula |
C9H13ClS |
|---|---|
Molecular Weight |
188.72 g/mol |
IUPAC Name |
3-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H13ClS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
QRKZJERSNCEMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,2-dimethylpropyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-chlorothiophene with 2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
3-(3-Chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Research Findings
- Synthetic Routes : details methods for chloroalkyl thiophene synthesis, suggesting parallels for preparing the target compound .
- Crystallography : Tools like SHELX () enable structural validation, critical for understanding steric effects of the bulky substituent .
- Biological Activity : Chloroalkyl groups in and correlate with antibacterial and enzyme-inhibiting properties, though thiophene’s role here remains unexplored .
Biological Activity
3-(3-Chloro-2,2-dimethylpropyl)thiophene is a thiophene derivative with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This compound has attracted attention for its possible antimicrobial and anticancer effects, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.72 g/mol. Its structure includes a thiophene ring substituted at the 3-position with a 3-chloro-2,2-dimethylpropyl group, which contributes to its chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may effectively inhibit the growth of certain bacteria and fungi. The mechanism of action appears to involve interaction with microbial cell membranes or specific metabolic pathways.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It potentially interacts with cellular enzymes or receptors involved in cancer progression, although specific pathways are still under investigation.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Binding : There is potential for this compound to bind to specific receptors that mediate cellular responses related to growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Testing :
- Anticancer Effects :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds compared to this compound:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C₉H₁₁ClS | Moderate | High |
| 3-Chloro-2-thiophenecarboxylic acid | C₇H₅ClO₂S | High | Moderate |
| 5-Methyl-2-thiophenecarboxylic acid | C₇H₈O₂S | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
